molecular formula C10H15NO B13047365 (S)-1-(3-Methoxyphenyl)-N-methylethan-1-amine

(S)-1-(3-Methoxyphenyl)-N-methylethan-1-amine

Cat. No.: B13047365
M. Wt: 165.23 g/mol
InChI Key: QZEPBVRIPQSJDG-QMMMGPOBSA-N
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Description

(S)-1-(3-Methoxyphenyl)-N-methylethan-1-amine is a chiral amine compound with a methoxy group attached to the phenyl ring. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Methoxyphenyl)-N-methylethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group of 3-methoxybenzaldehyde is converted to an amine group through reductive amination. This involves the reaction with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as:

    Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate a precursor compound.

    Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer over the other to achieve chiral purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Methoxyphenyl)-N-methylethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of phenyl derivatives with different substituents.

Scientific Research Applications

(S)-1-(3-Methoxyphenyl)-N-methylethan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of (S)-1-(3-Methoxyphenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the chiral center play crucial roles in determining the compound’s binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenethylamine: Similar structure but lacks the chiral center and the N-methyl group.

    3-Methoxytyramine: Contains a hydroxyl group instead of the amine group.

    3-Methoxyphenylacetic acid: Contains a carboxylic acid group instead of the amine group.

Uniqueness

(S)-1-(3-Methoxyphenyl)-N-methylethan-1-amine is unique due to its chiral center and the presence of both the methoxy and N-methyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1S)-1-(3-methoxyphenyl)-N-methylethanamine

InChI

InChI=1S/C10H15NO/c1-8(11-2)9-5-4-6-10(7-9)12-3/h4-8,11H,1-3H3/t8-/m0/s1

InChI Key

QZEPBVRIPQSJDG-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)OC)NC

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC

Origin of Product

United States

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